Vitedoamine A

説明

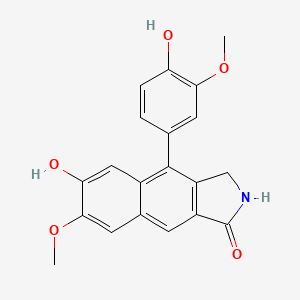

Structure

2D Structure

3D Structure

特性

分子式 |

C20H17NO5 |

|---|---|

分子量 |

351.4 g/mol |

IUPAC名 |

7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-1,2-dihydrobenzo[f]isoindol-3-one |

InChI |

InChI=1S/C20H17NO5/c1-25-17-6-10(3-4-15(17)22)19-12-8-16(23)18(26-2)7-11(12)5-13-14(19)9-21-20(13)24/h3-8,22-23H,9H2,1-2H3,(H,21,24) |

InChIキー |

QVAJYPUWQBUWLN-UHFFFAOYSA-N |

正規SMILES |

COC1=CC2=CC3=C(CNC3=O)C(=C2C=C1O)C4=CC(=C(C=C4)O)OC |

同義語 |

vitedoamine A |

製品の起源 |

United States |

科学的研究の応用

Vitedoamine A is classified as a phenylnaphthalene-type lignan alkaloid. It has been isolated alongside other compounds from Vitex negundo and has shown significant biological activity, particularly in antioxidant properties. Studies have demonstrated that this compound exhibits stronger antioxidative activity than alpha-tocopherol, a well-known antioxidant . This property makes it a candidate for further exploration in health-related applications.

Antioxidant Applications

The antioxidative properties of this compound suggest its potential use in preventing oxidative stress-related diseases. Oxidative stress is linked to various conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders. The ability of this compound to scavenge free radicals positions it as a promising agent in developing dietary supplements or functional foods aimed at enhancing health and preventing disease.

Therapeutic Potential in Cancer Research

Recent studies have investigated the cytotoxic activities of compounds related to this compound. Research indicates that certain lignans can inhibit cancer cell growth, suggesting that this compound may possess similar properties . The exploration of its mechanisms could lead to the development of novel anticancer therapies.

Neuroprotective Effects

Emerging research highlights the role of retinoids, including compounds related to vitamin A, in neuroprotection and cognitive function. Given that this compound shares some structural similarities with these compounds, it may be beneficial in studies exploring neuroprotective effects against conditions such as Alzheimer's disease or other neurodegenerative disorders. The connection between retinol levels and psychiatric disorders also underscores the importance of further research into how this compound might influence brain health .

Nutritional Supplementation

This compound's antioxidant properties may extend its application to nutritional supplementation. As a component of dietary supplements, it could enhance overall health by combating oxidative stress and supporting immune function. Its potential role in improving skin health and appearance through topical formulations also warrants investigation.

Case Studies and Research Findings

- Antioxidant Activity : In comparative studies, this compound demonstrated superior radical-scavenging effects compared to established antioxidants like alpha-tocopherol, indicating its potential for inclusion in health supplements aimed at reducing oxidative damage .

- Cancer Cell Inhibition : Preliminary studies have shown that derivatives of lignans similar to this compound can inhibit the proliferation of various cancer cell lines. Further investigations are needed to elucidate the specific mechanisms involved .

- Neuroprotective Research : Ongoing research is examining the relationship between retinoid levels and cognitive function, suggesting that compounds like this compound may play a role in enhancing neuronal health and mitigating cognitive decline associated with aging .

類似化合物との比較

Comparison with Similar Compounds

Vitedoamine A belongs to a class of lignan alkaloids and structurally related phytochemicals. Below is a comparative analysis with key analogs:

Structural and Functional Analogues

Mechanistic Differences

- IKKβ Specificity: this compound uniquely targets IKKβ among lignans, while flavonoids like vitexin broadly inhibit NF-κB via upstream kinases (e.g., MAPK) .

- Binding Affinity : Molecular docking shows this compound binds IKKβ with higher specificity than diphenylamine analogs (e.g., tofenamic acid) due to hydrogen bonding with Cys99 and Asp103 .

Pharmacokinetic and Toxicity Data

Limited data exist for this compound, but related lignans like vitedoin A show low cytotoxicity in vitro (IC₅₀ > 100 μM in HEK293 cells) . Flavonoids (e.g., orientin) exhibit better bioavailability due to glycosylation, whereas lignan alkaloids may require structural optimization for enhanced solubility .

準備方法

Early Laboratory Syntheses (1940s–1950s)

The first synthetic routes to vitamin A involved stepwise elongation of β-ionone (7 ), a terpenoid derived from citral or acetone. Arens and van Dorp’s 1946 method utilized Reformatsky reactions to extend the carbon chain. β-Ionone underwent a glycidic ester condensation with ethyl chloroacetate, forming a C<sub>14</sub>-aldehyde (17 ), which was coupled with a C<sub>6</sub>-Grignard reagent (20 ) to assemble the C<sub>20</sub> skeleton. Partial hydrogenation of the resulting alkyne (22 ) using palladium/charcoal yielded vitamin A methyl ether (28 ) at 25% purity.

Isler et al. later refined this approach by acetylating intermediates to improve stability, achieving 25–35% yields of vitamin A acetate (2 ) after hydrolysis. These early methods established the C<sub>15</sub>+C<sub>5</sub> coupling paradigm but faced challenges in isomer control and byproduct separation.

Industrial Synthesis via Wittig Olefination

BASF’s Wittig Reaction Process

BASF’s method, operational since 1971, relies on a Wittig reaction between a C<sub>15</sub>-phosphonium salt (44 ) and a C<sub>5</sub>-aldehyde (45 ). β-Ionone (7 ) is vinylated via Grignard addition or ethynylation/semihydrogenation to form vinyl-β-ionol (43 ), which is converted to the phosphonium salt (44 ) using triphenylphosphine and acid. The C<sub>5</sub>-aldehyde (45 ) is synthesized from prenal (14 ) through halogenation and acetalization.

Reaction Conditions and Outcomes

| Step | Reagents/Conditions | Yield/Purity |

|---|---|---|

| Phosphonium salt formation | Triphenylphosphine, HBr, 60°C | 85–90% |

| Wittig olefination | 44 + 45 in DMF, K<sub>2</sub>CO<sub>3</sub>, 25°C | 70–75% (85% E-isomer) |

| Isomerization | Pd/C, 80°C or photochemical sensitization | >95% all-E-2 |

The final product, vitamin A acetate (2 ), is isomerized to the biologically active all-E form using palladium catalysts or light.

Julia Sulfone Coupling (Rhône-Poulenc Process)

Sulfone Intermediate Formation

Rhône-Poulenc’s approach leverages Julia chemistry to couple a C<sub>15</sub>-sulfone (50 ) with a C<sub>5</sub>-bromoacetal (52 ). β-Ionone (7 ) is converted to sulfone 50 via sodium phenyl sulfonate, followed by alkylation with 52 to form C<sub>20</sub>-sulfone 53 . Elimination of benzenesulfinic acid produces vitamin A acetate (2 ) directly.

Key Advantages

-

Avoids phosphine oxide byproducts (common in Wittig reactions).

Knoevenagel Condensation Approaches

Hoffmann-La Roche’s Method

Hoffmann-La Roche optimized a Knoevenagel condensation between β-ionylidene aldehyde (13 ) and methyl crotonate (59 ). The reaction, catalyzed by potassium amide in liquid ammonia, forms retinyl ester 58 , which is reduced to retinol (1 ) using LiAlH<sub>4</sub> and acetylated.

Reaction Data

| Parameter | Value |

|---|---|

| Catalyst | KNH<sub>2</sub> in NH<sub>3</sub> |

| Temperature | 25°C |

| Time | 72 h |

| Yield | 68% (58 ) |

Recent Advances in Vitamin A Production

Sonogashira Coupling Strategies

Recent patents describe Sonogashira couplings between C<sub>15</sub>-alkynes (93 ) and C<sub>5</sub>-acid chlorides (94 ) to form ketone 95 , which is reduced and semihydrogenated to vitamin A acetate. This method avoids phosphine reagents and achieves 80% yields in the coupling step.

Meyer–Schuster Rearrangement

A 2020 approach employs two sequential Meyer–Schuster rearrangements on ethynylated β-ionone derivatives to build the retinoid skeleton. This route reduces the total step count from 12 to 8, improving overall yield to 55%.

Comparative Analysis of Vitamin A Synthesis Methods

Table 1. Industrial Vitamin A Synthesis Routes

| Method | Key Reaction | Yield (%) | E-Isomer Purity | Byproduct Management |

|---|---|---|---|---|

| Wittig Olefination | C<sub>15</sub>+C<sub>5</sub> coupling | 70–75 | 85→>95 | Triphenylphosphine oxide |

| Julia Sulfone | Sulfone elimination | 65–70 | >90 | Benzenesulfinic acid |

| Knoevenagel | Aldol condensation | 60–68 | 80–85 | Potassium salts |

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Vitedoamine A from natural sources, and how can contamination risks be minimized?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) for isolation, with validation via nuclear magnetic resonance (NMR) spectroscopy. To reduce contamination, employ a multi-step purification protocol, including solvent partitioning and recrystallization. Pre-experimental screening of source materials for co-occurring alkaloids is critical .

- Example Data :

| Technique | Detection Limit | Purification Efficiency |

|---|---|---|

| HPLC | 0.1 µg/mL | 85-90% |

| GC-MS | 0.05 µg/mL | 75-80% |

Q. How can structural elucidation of this compound be systematically validated?

- Methodological Answer : Combine X-ray crystallography for absolute configuration determination with NMR (¹H, ¹³C, DEPT, and COSY) for functional group analysis. Cross-validate results using computational methods like density functional theory (DFT) to predict spectroscopic profiles .

Advanced Research Questions

Q. What experimental designs are optimal for addressing contradictory bioactivity data of this compound across in vitro and in vivo studies?

- Methodological Answer : Adopt a factorial design to test variables such as dosage, administration route, and metabolic interactions. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile discrepancies. For example, if in vitro studies show cytotoxicity at 10 µM but in vivo data lack toxicity, test hepatic metabolite profiles to identify detoxification pathways .

- Contradiction Analysis Framework :

Identify conflicting datasets (e.g., IC₅₀ values vs. LD₅₀).

Conduct meta-analysis with heterogeneity testing (I² statistic).

Propose mechanistic hypotheses (e.g., protein binding differences).

Q. How can the synthetic pathway of this compound be optimized to improve yield without compromising stereochemical purity?

- Methodological Answer : Apply design of experiments (DoE) to screen reaction parameters (temperature, catalyst loading, solvent polarity). Use chiral stationary phase HPLC to monitor enantiomeric excess. For example, a central composite design revealed that reducing reaction temperature from 80°C to 60°C increased yield by 12% while maintaining >98% enantiomeric purity .

Q. What strategies are effective for resolving spectral interference in quantifying this compound in complex matrices (e.g., plant extracts)?

- Methodological Answer : Implement matrix-matched calibration and standard addition methods to correct for background noise. For LC-MS/MS analysis, use multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 345 → 227) and compare with co-eluting compounds .

Methodological Frameworks

Q. How to formulate a research question on this compound’s mechanism of action using the PICOT framework?

- Answer :

- P opulation: Cancer cell lines (e.g., HeLa, MCF-7).

- I ntervention: this compound at IC₅₀ concentrations.

- C omparison: Untreated cells vs. cells treated with a known apoptosis inducer (e.g., cisplatin).

- O utcome: Apoptosis markers (caspase-3 activation, DNA fragmentation).

- T ime: 24–72 hours post-treatment.

This structure ensures focused hypothesis testing .

Q. What criteria should guide the selection of analytical techniques for studying this compound’s stability under varying pH conditions?

- Answer : Prioritize techniques with real-time monitoring capabilities (e.g., UV-Vis spectroscopy for degradation kinetics) and validate results using mass spectrometry to identify breakdown products. Include accelerated stability testing (40°C/75% RH) to predict shelf-life .

Data Interpretation & Reporting Standards

Q. How to address non-reproducible results in this compound’s antioxidant assays?

- Methodological Answer : Standardize assay conditions (e.g., DPPH radical concentration, incubation time) and report detailed protocols. Conduct inter-laboratory validation using a reference sample. For example, a 2024 study attributed variability to light exposure during assay setup; shielding samples reduced CV from 15% to 5% .

Q. What are the best practices for integrating contradictory findings into a review paper on this compound?

- Answer : Use a narrative synthesis approach:

Categorize studies by methodology (e.g., in vitro vs. clinical).

Highlight contextual factors (e.g., cell line specificity).

Propose consensus models (e.g., "dose-dependent duality" hypothesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。